molecular formula C11H19ClN2O B151784 [1,4'-Bipiperidine]-1'-carbonyl chloride CAS No. 103816-19-9

[1,4'-Bipiperidine]-1'-carbonyl chloride

Cat. No. B151784
M. Wt: 230.73 g/mol
InChI Key: YDNSNQRKIINKPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4,4'-bipyridine with other chemical agents. For instance, the synthesis of 4,4′-bipyridinium sulfonic acid chloride is described, which is synthesized and characterized by various techniques such as FT-IR, XRD, SEM, EDX, TGA, NMR, and mass spectra . This process involves the introduction of sulfonic acid groups to the bipyridine structure, which could be analogous to the synthesis of “[1,4'-Bipiperidine]-1'-carbonyl chloride” by introducing a carbonyl chloride group to a bipiperidine backbone.

Molecular Structure Analysis

The molecular structure of related compounds, such as the copper(I) chloride complex with 4,4'-bipyridine, is detailed with dimeric Cu2Cl2 units bridged by 4,4'-bipyridine to form a chain structure . This information can be extrapolated to understand the potential molecular geometry and coordination environment of “[1,4'-Bipiperidine]-1'-carbonyl chloride,” which may also form complex structures with metals or exist as a polymeric chain.

Chemical Reactions Analysis

The chemical reactivity of bipyridine compounds is highlighted through their ability to form complexes with metals, as seen in the copper(I) chloride complex . Additionally, the bipyridinium sulfonic acid chloride is used as a catalyst for the synthesis of amidoalkyl phenols and bis amidoalkyl phenols , indicating that bipyridine derivatives can participate in organic synthesis reactions, potentially including “[1,4'-Bipiperidine]-1'-carbonyl chloride.”

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. For example, the crystal structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride is determined by X-ray crystallography . The magnetic properties of 4,4'-bipiperidinediium tetrahalocuprates are studied, revealing different magnetic behaviors depending on the halide involved . These studies suggest that “[1,4'-Bipiperidine]-1'-carbonyl chloride” may also exhibit unique physical properties that can be studied using similar methods.

Relevant Case Studies

While no direct case studies of “[1,4'-Bipiperidine]-1'-carbonyl chloride” are provided, the papers discuss the use of related compounds in various applications. For instance, the bipyridinium sulfonic acid chloride serves as a catalyst in organic synthesis , and the magnetic properties of bipiperidinediium tetrahalocuprates are of interest in the field of magnetism . These examples provide a context in which “[1,4'-Bipiperidine]-1'-carbonyl chloride” could potentially be applied, such as in catalysis or material science.

Scientific Research Applications

  • Tyrosinase Inhibition and Drug Design :

    • Khan et al. (2005) synthesized a series of N-substituted biperidines, including derivatives of [1,4'-Bipiperidine]-1'-carbonyl chloride, and tested them as tyrosinase inhibitors. They found potent inhibition with certain substitutions, providing a basis for future drug design (Khan et al., 2005).
  • Magnetic Properties in Coordination Chemistry :

    • Wikaira et al. (2016) studied the magnetic properties of compounds formed from the reaction of 4,4′-bipiperidine with copper bromide. This research contributes to understanding the magnetic interactions in coordination compounds (Wikaira et al., 2016).
  • CCR3 Antagonism for Therapeutic Applications :

    • Ting et al. (2005) identified bipiperidine amide as a CC chemokine receptor 3 (CCR3) antagonist. Optimization of its structure-activity relationship led to the development of potent receptor affinity inhibitors, significant for therapeutic interventions (Ting et al., 2005).
  • NMR Studies in Structural Chemistry :

    • Dega-Szafran et al. (2006) conducted NMR studies on derivatives of 4-hydroxy-1-methylpiperidine, closely related to bipiperidine, revealing insights into molecular conformations and chemical shifts (Dega-Szafran et al., 2006).
  • Catalysis and Carbon Dioxide Reduction :

    • Smieja and Kubiak (2010) explored the catalytic activity of Re(bipy-tBu)(CO)3Cl complexes, including the reduction of carbon dioxide to carbon monoxide. Their findings contribute to the development of efficient catalysts for environmental applications (Smieja & Kubiak, 2010).
  • Coordination Polymers and Photophysical Properties :

    • Zheng et al. (2005) synthesized coordination polymers using 4,4′-bipyridine and lanthanide(III) chloride, exploring their photophysical properties. This research aids in understanding the structure-property relationships in coordination polymers (Zheng et al., 2005).

Future Directions

The future directions for research on “[1,4’-Bipiperidine]-1’-carbonyl chloride” could include detailed studies of its synthesis, reactivity, and potential applications. Given the interest in piperidine derivatives in pharmaceutical research , this compound could be of interest in drug development.

properties

IUPAC Name

4-piperidin-1-ylpiperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNSNQRKIINKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431070
Record name [1,4'-Bipiperidine]-1'-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,4'-Bipiperidine]-1'-carbonyl chloride

CAS RN

103816-19-9
Record name [1,4′-Bipiperidine]-1′-carbonyl chloride
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Record name [1,4'-Bipiperidine]-1'-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinopiperidine-1-carbonyl chloride
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Synthesis routes and methods I

Procedure details

In a solution of Triphosgene (16.48 gm) in methylene chloride (200 ml) was added a solution of 4-piperidinopiperidine (20 g) in methylene chloride (200 ml) at 20-25° C. within 1-2 hours. Part of the methylene chloride was distilled off and acetonitrile was added. Further, methylene chloride and acetonitrile was distilled off completely until the temperature rises to 70° C. At room temperature fresh methylene chloride was added to the reaction mixture to make homogenous slurry followed by potassium carbonate (30-35 gm) and reaction mixture was stirred for 1-2 hours. The reaction mixture was filtered and subsequently the filtrate was concentrated. Hexane was added slowly into the reaction mixture under stirring. Solid compound so obtained was filtered, washed with hexane and dried under reduced pressure at about 40° C.
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Synthesis routes and methods II

Procedure details

In a suitable vessel were charged 7-Ethyl-10-hydroxycamptothecin (20 g), methylene dichloride, acetamide (3 gm) and pyridine (60 ml) under nitrogen atmosphere. A solution of [1,4′]bipiperidinyl-1′-carbonyl chloride (17.6 g), methylene dichloride and triethylamine (20 ml) was prepared and added to the above suspension and stirred at 30-40° C. for 2 hours. The solvent was distilled out under reduced pressure at 50° C. and hexane was added under stirring as an antisolvent to isolate crystalline compound. The crystalline compound was filtered, washed with hexane and dried under reduced pressure at 50° C. The yield was 28.4 g (95%). HPLC Purity—99.9%
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Synthesis routes and methods III

Procedure details

In a suitable vessel were charged 7-Ethyl-10-hydroxycamptothecin (1 g), methylene dichloride, dimethyl acetamide (0.221 gm) and pyridine (3 ml) under nitrogen atmosphere. A solution of [1,4′]bipiperidinyl-1′-carbonyl chloride (0.88 g), methylene dichloride and triethylamine (1 ml) was prepared and added to the above suspension and stirred at 30-40° C. for 2 hours. The solvent was distilled out under reduced pressure at 50° C. and hexane was added under stirring as an antisolvent to isolate crystalline compound which was then filtered, washed with hexane and dried under reduced pressure at 50° C. The yield was 1.25 g (83.55%); HPLC purity-99.9%
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Synthesis routes and methods IV

Procedure details

In a suitable vessel were charged 7-Ethyl-10-hydroxycamptothecin (1 g), methylene dichloride, dimethylformamide (0.186 gm) and pyridine (3 ml) under nitrogen atmosphere. A solution of [1,4′]bipiperidinyl-1′-carbonyl chloride (0.88 g), methylene dichloride and triethylamine (1 ml) was prepared and added to the above suspension and stirred at 30-40° C. for 2 hours. The solvent was distilled out under reduced pressure at 50° C. and hexane was added under stirring as an antisolvent to isolate crystalline compound, which was then filtered, washed with hexane and dried under reduced pressure at 50° C. The yield was 1.30 g (86.89%); HPLC purity—99.8%
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Synthesis routes and methods V

Procedure details

The present invention is related to a process for the preparation of [1,4′]bipiperidinyl-1′-carbonyl chloride or its hydrochloride, which is a useful intermediate e.g. in the preparation of irinotecan. The use of methylene chloride as a solvent in the reaction of 4-piperidinopiperidine with phosgene and the removal of the reaction solvent by using an additional distillation solvent to raise the distillation temperature gives [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride in high yield and purity. The amount of dimer impurity will be less than 5%, even less than 1%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Ueberschaar, F Meyer, HM Dahse… - Chemical …, 2016 - pubs.rsc.org
DNA-intercalating polyketide glycosides are important leads for cancer therapeutics, yet their use is often limited by their low solubility and challenging synthetic protocols. To overcome …
Number of citations: 5 pubs.rsc.org
ZF Tao, Z Chen, MH Bui, P Kovar, E Johnson… - Bioorganic & medicinal …, 2007 - Elsevier
A new series of potent macrocyclic urea-based Chk1 inhibitors are described. A detailed SAR study on the 4-position of the phenyl ring of the 14-member macrocyclic ureas 1a and d …
Number of citations: 21 www.sciencedirect.com
MA Khanfar, D Reiner, S Hagenow, H Stark - Bioorganic & Medicinal …, 2018 - Elsevier
Histamine H 3 receptor (H 3 R) is largely expressed in the CNS and modulation of the H 3 R function can affect histamine synthesis and liberation, and modulate the release of many …
Number of citations: 23 www.sciencedirect.com
A Sellmer, B Pilsl, M Beyer, H Pongratz, L Wirth… - European Journal of …, 2020 - Elsevier
Mutants of the FLT3 receptor tyrosine kinase (RTK) with duplications in the juxtamembrane domain (FLT3-ITD) act as drivers of acute myeloid leukemia (AML). Potent tyrosine kinase …
Number of citations: 8 www.sciencedirect.com
GY Nadysev, AS Tikhomirov, MH Lin, YT Yang… - European Journal of …, 2018 - Elsevier
A series of 4-aminomethyl derivatives of heliomycin 1 was prepared using the Mannich reaction. The modification significantly improved aqueous solubility of the initially poorly soluble …
Number of citations: 16 www.sciencedirect.com
W Yang, W Wang, S Cai, P Li, D Zhang, J Ning, J Ke… - Molecules, 2023 - mdpi.com
Malignant cardiac arrhythmias with high morbidity and mortality have posed a significant threat to our human health. Scutellarein, a metabolite of Scutellarin which is isolated from …
Number of citations: 3 www.mdpi.com
D Byrom - 2018 - diposit.ub.edu
[eng] During this doctoral thesis, we have synthesised hundreds of grams of the TGF-β inhibitor LY2157299 (Galunisertib). This product was used by the group of Eduard Batlle in their …
Number of citations: 3 diposit.ub.edu
Y Yuan, W Dong, X Gao, X Xie… - Chinese Journal of …, 2018 - Wiley Online Library
(20S)‐Camptothecin, irinotecan and SN‐38 were successfully synthesized by a photocatalyzed radical cascade cyclization from an N‐propargyl iodopyridinone and an arylisonitrile …
Number of citations: 16 onlinelibrary.wiley.com

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